3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a cyclopropyl-methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step organic reactionsThe cyclopropyl-methylpyrimidine moiety is then attached via a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also feature a pyrimidine moiety and have shown similar bioactive properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share structural similarities and have been studied for their antiproliferative and antimicrobial activities.
Uniqueness
3-[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-1,2-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-13-12-16(22-18(21-13)14-6-7-14)20(26)25-10-8-24(9-11-25)19-15-4-2-3-5-17(15)27-23-19/h2-5,12,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKYFOLNBJMSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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